molecular formula C7H14O B2891275 3,4-Dimethylpent-2-en-1-ol CAS No. 1623076-33-4

3,4-Dimethylpent-2-en-1-ol

Cat. No.: B2891275
CAS No.: 1623076-33-4
M. Wt: 114.188
InChI Key: UFZFIJQVBUIVBK-UHFFFAOYSA-N
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Description

3,4-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a molecular weight of 114.19 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a pentene chain with two methyl groups at the 3rd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpent-2-en-1-ol can be achieved through various organic reactions. One common method involves the hydration of 3,4-dimethylpent-2-ene using dilute acid. This reaction typically proceeds via an electrophilic addition mechanism, where the alkene reacts with water in the presence of an acid catalyst to form the alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar hydration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of alkyl halides

Scientific Research Applications

3,4-Dimethylpent-2-en-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpent-2-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 3,4-Dimethylpent-2-ene
  • 3,4-Dimethylpentan-2-ol
  • 2,3-Dimethylbutan-2-ol

Comparison: 3,4-Dimethylpent-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its unique structure also contributes to its distinct physical and chemical properties .

Properties

IUPAC Name

(E)-3,4-dimethylpent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h4,6,8H,5H2,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZFIJQVBUIVBK-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/CO)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623076-33-4
Record name 3,4-dimethylpent-2-en-1-ol
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